6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chlorophenyl and methylfuryl groups
Preparation Methods
The synthesis of 6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Formation of the thiadiazole ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazole ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly due to its unique structural features that may interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can bind to specific enzymes or receptors, inhibiting or activating their functions.
Interfering with cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing oxidative stress: It may induce oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Both compounds contain chlorophenyl groups, but differ in their core structures and reactivity.
4-Methoxyphenethylamine: This compound shares some structural similarities but differs significantly in its functional groups and applications.
The uniqueness of this compound lies in its fused triazole-thiadiazole ring system and the specific substitutions that confer distinct chemical and biological properties.
Biological Activity
The compound 6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C19H13ClN4O2S) is a triazole-based heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, focusing on antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with thiadiazole and furan moieties. Its molecular formula is C19H13ClN4O2S, indicating the presence of chlorine and sulfur atoms which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this triazolo-thiadiazole derivative. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL , indicating significant broad-spectrum activity against various bacterial strains .
- In a comparative study, certain derivatives exhibited potent activity against E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed through various assays:
- A study reported that derivatives with similar structures demonstrated substantial anti-inflammatory effects with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% .
- These findings suggest that the compound may inhibit inflammatory pathways effectively.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH scavenging assays:
- Compounds with similar scaffolds showed DPPH scavenging percentages between 84.16% and 90.52% , indicating strong radical scavenging capabilities .
- Such antioxidant properties can be beneficial in preventing oxidative stress-related diseases.
Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of triazolo-thiadiazoles and evaluated their biological activities. The results indicated that:
- Compounds demonstrated significant antibacterial activity with MIC values indicating effectiveness against resistant strains.
- The incorporation of specific substituents enhanced both antimicrobial and antioxidant activities .
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that modifications at certain positions on the triazole ring could lead to enhanced biological activities:
Compound | MIC (µg/mL) | Antioxidant Activity (%) | Anti-inflammatory Activity (%) |
---|---|---|---|
Compound A | 10 | 85 | 90 |
Compound B | 15 | 88 | 92 |
Compound C | 20 | 84 | 86 |
This table illustrates the correlation between structural modifications and biological efficacy, emphasizing the importance of specific functional groups in enhancing activity .
Properties
IUPAC Name |
6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-10-14(7-8-25-10)17-21-22-19-24(17)23-18(27-19)15-9-16(26-11(15)2)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZNXKZHGPQJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=C(OC(=C4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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